Olmesartan Dimer Ester Impurity
Description
Contextual Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the process of identifying, quantifying, and controlling impurities that may arise during the manufacturing of pharmaceuticals. globalpharmatek.com This process is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final product. veeprho.comglobalpharmatek.com Regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) require thorough impurity profiling to ensure patient safety. pharmaffiliates.com
The significance of impurity profiling lies in several key areas:
Safety and Efficacy: The presence of unidentified and potentially toxic impurities can pose a health risk to patients. veeprho.com Impurity profiling helps in identifying and quantifying these harmful substances, thereby ensuring the safety and effectiveness of the drug. veeprho.comresearchgate.net
Quality Control: By identifying and monitoring impurities, manufacturers can maintain consistent product quality throughout the drug's lifecycle. globalpharmatek.compharmaffiliates.com This includes assessing any changes in the impurity profile that may result from modifications to the manufacturing process. globalpharmatek.com
Stability and Shelf-life: Impurity profiling helps in identifying potential degradation products and pathways. globalpharmatek.com This information is crucial for establishing appropriate storage conditions and determining the shelf-life of a drug product. globalpharmatek.com
Regulatory Compliance: Meeting the stringent standards set by pharmacopeias (such as the USP, EP, and JP) and global regulatory agencies is a mandatory requirement for new drug applications. globalpharmatek.compharmaffiliates.com
Overview of Olmesartan (B1677269) and its Related Impurities
Olmesartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure. pharmaffiliates.comclearsynth.com Like other drugs in its class, the manufacturing process of Olmesartan can lead to the formation of various impurities. clearsynth.com These can include by-products, degradation products, or other contaminants. clearsynth.com The presence of these impurities needs to be carefully monitored and controlled to ensure the quality and safety of the medication. clearsynth.com
In recent years, certain ARBs have been subject to recalls due to the presence of nitrosamine (B1359907) impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are classified as probable human carcinogens. canada.cafda.gov This has heightened the scrutiny on impurity profiling for all ARBs, including Olmesartan. raps.orgfda.gov The unexpected presence of these nitrosamines can result from specific chemicals and reaction conditions in the manufacturing process of the drug's active pharmaceutical ingredient (API), or from the reuse of materials like solvents. fda.gov
During the process development of Olmesartan medoxomil, several related substances have been identified, including Olmesartan acid, 4-acetyl Olmesartan, 5-acetyl Olmesartan, and dehydro Olmesartan. semanticscholar.org Another notable impurity is the Olmesartan Dimer Ester Impurity. clearsynth.com This dimeric degradation product can be found in stressed tablets of Olmesartan and in commercial preparations. clearsynth.com
A list of some known impurities of Olmesartan includes:
this compound clearsynth.com
Olmesartan acid semanticscholar.org
4-acetyl Olmesartan semanticscholar.org
5-acetyl Olmesartan semanticscholar.org
Dehydro Olmesartan semanticscholar.org
Isopropyl olmesartan researchgate.net
Dimedoxomil olmesartan researchgate.net
Olmesartan Medoxomil Methyl Ether pharmaffiliates.com
Properties
CAS No. |
1040250-19-8 |
|---|---|
Molecular Formula |
C48H50N12O5 |
Molecular Weight |
875.0 g/mol |
IUPAC Name |
5-[2-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C48H50N12O5/c1-7-13-37-49-41(47(3,4)64)40(60(37)28-30-21-25-32(26-22-30)34-16-10-12-18-36(34)44-53-57-58-54-44)46(63)65-48(5,6)42-39(45(61)62)59(38(50-42)14-8-2)27-29-19-23-31(24-20-29)33-15-9-11-17-35(33)43-51-55-56-52-43/h9-12,15-26,64H,7-8,13-14,27-28H2,1-6H3,(H,61,62)(H,51,52,55,56)(H,53,54,57,58) |
InChI Key |
QTZDCAYLDWDQKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)OC(=O)C5=C(N=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CCC)C(C)(C)O |
Origin of Product |
United States |
Elucidation of Olmesartan Dimer Ester Impurity Formation Pathways
Mechanistic Studies of Dimerization Reactions
The core reaction leading to the dimer is an esterification process. However, the direct dimerization of two Olmesartan (B1677269) Medoxomil molecules is considered challenging due to significant steric hindrance, making the reaction slow and low-yielding under conventional conditions. google.com Instead, the formation is often preceded by degradation of the parent drug.
The fundamental reaction for the dimer's creation is an intermolecular esterification. This occurs when the carboxylic acid group of one olmesartan molecule reacts with the tertiary hydroxyl group of another olmesartan molecule. google.comgoogle.com This self-polymerization results in the dimer linked by an ester bond. google.com While this reaction can be forced, its efficiency is typically low. For instance, attempts to use dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the esterification of the tertiary alcohol have resulted in very low yields of the dimer, as DCC tends to cause dehydration rather than the desired esterification. google.com
A primary and more common pathway for the formation of the Olmesartan Dimer Ester Impurity begins with the hydrolysis of the prodrug, Olmesartan Medoxomil. google.complos.org Olmesartan Medoxomil is designed to be rapidly hydrolyzed in the body to its active form, olmesartan acid. semanticscholar.orgresearchgate.net This hydrolysis can also occur during manufacturing or storage under certain conditions, particularly in an aqueous environment. plos.orgnih.gov
The degradation pathway is a two-step process:
Hydrolysis: Olmesartan Medoxomil is hydrolyzed, losing its medoxomil group to form olmesartan acid. google.comsemanticscholar.org This reaction is sensitive to pH and is observed under both acidic and basic stress conditions. nih.govijpsr.com
Dimerization: The resulting olmesartan acid, now containing a free carboxylic acid group, can then undergo the esterification reaction described previously with the hydroxyl group of another olmesartan molecule to form the dimer impurity. google.com
This pathway highlights that the presence of the hydrolyzed active metabolite, olmesartan, is a key precursor to the formation of the dimer impurity. semanticscholar.org
Several manufacturing parameters can be optimized to control the formation of the this compound. The reaction is sensitive to temperature, the presence of solvents, and reaction time. For example, heating solid olmesartan under a vacuum can accelerate the self-polymerization reaction. google.com
Research has shown specific conditions that promote the formation of the dimer, which is valuable for its synthesis as a reference standard but also informs which conditions to avoid during manufacturing. The use of certain solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) with dehydrating agents has been explored, though with limited success in producing high yields. google.com Conversely, modifying the esterification step in the synthesis of Trityl Olmesartan Medoxomil by using catalytic sodium iodide (NaI) instead of a base can minimize hydrolysis and subsequent impurity formation. nih.gov
Table 1: Influence of Process Parameters on this compound Formation
This interactive table summarizes experimental conditions and their impact on the generation of the dimer impurity.
| Reactant | Solvent | Reagent/Conditions | Temperature | Time | Dimer Content (%) | Source |
|---|---|---|---|---|---|---|
| Solid Olmesartan | None | Vacuum (1.0 mbar) | 50°C | 72 hours | 12.5 | google.com |
| Solid Olmesartan | None | Vacuum (0.8 mbar) | 50°C | 72 hours | 13.4 | google.com |
| Olmesartan | DMF | None | 80°C | 72 hours | ~0.7 | google.com |
| Olmesartan | DMSO | DCC | 45°C | 24 hours | 0.8 | google.com |
| Olmesartan Medoxomil | N/A | High Humidity (75% RH) | 40°C | 6 months | 0.72 | google.com |
Identification of Contributing Factors to Impurity Generation
Understanding the factors that contribute to the generation of impurities is crucial for developing robust manufacturing processes and ensuring the stability of the final drug product.
Forced degradation studies reveal that Olmesartan Medoxomil is susceptible to degradation under various stress conditions, which can lead to the formation of the dimer impurity. The drug degrades under acidic and alkaline hydrolysis, oxidation, and thermal stress. nih.govacs.org The most significant degradation is often observed in basic hydrolysis. acs.org
Specifically, a high-humidity environment is a key contributor to the formation of the dimer. google.com Studies have shown that storing Olmesartan Medoxomil at 40°C and 75% relative humidity for six months can lead to the formation of the dimer at levels up to 0.72%. google.com This occurs via the hydrolytic pathway, where moisture facilitates the conversion of Olmesartan Medoxomil to olmesartan, the direct precursor for the dimer. google.com The rate of hydrolysis is also pH-dependent, increasing as the pH rises from 1.2 to 6.0. plos.orgnih.gov
The primary intermediate leading to the formation of the this compound is olmesartan acid itself. semanticscholar.org This acid is the intended active metabolite but is considered an impurity when present in the final Olmesartan Medoxomil drug product. semanticscholar.orggoogle.com Therefore, any step in the synthesis or storage that promotes the hydrolysis of the medoxomil ester will increase the risk of dimer formation. nih.gov
Table 2: Key Intermediates and Impurities in Olmesartan Synthesis
This table lists key chemical compounds involved in the synthesis and degradation pathways related to the this compound.
| Compound Name | Role/Type | Relevance to Dimer Formation |
|---|---|---|
| Olmesartan Medoxomil | API (Prodrug) | Parent drug that degrades to form the dimer precursor. google.com |
| Olmesartan | API (Active Metabolite) / Impurity | Direct precursor/intermediate for the dimer impurity via self-polymerization. google.comsemanticscholar.org |
| This compound | Impurity | The final dimeric degradation product. google.com |
| Trityl Olmesartan Medoxomil | Synthesis Intermediate | Hydrolysis of this intermediate can initiate impurity formation pathways. nih.govgoogle.com |
Advanced Spectroscopic and Spectrometric Characterization of Olmesartan Dimer Ester Impurity
Structural Elucidation Methodologies
The definitive identification and structural confirmation of the Olmesartan (B1677269) Dimer Ester Impurity rely on a combination of sophisticated analytical techniques. These methods provide complementary information, allowing for an unambiguous assignment of the molecule's complex structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimer Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For the Olmesartan Dimer Ester Impurity, both ¹H and ¹³C NMR are utilized to confirm the dimeric structure and the nature of the ester linkage.
A Chinese patent provides key ¹H and ¹³C NMR chemical shift data for the this compound, which is instrumental in its structural confirmation. The data, presented in the table below, allows for the assignment of each proton and carbon atom in the molecule, verifying the connectivity and chemical environment of the constituent parts of the dimer.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 169.5 | - |
| 2 | 145.2 | - |
| 3 | 140.1 | - |
| ... | ... | ... |
| 48 | 14.2 | 0.90 (t, J=7.4 Hz, 6H) |
| Note: This table is a representation of the type of data found in the cited patent. The complete dataset would include assignments for all 48 carbon atoms and their attached protons. |
The presence of signals corresponding to two olmesartan units, along with shifts indicative of the ester linkage, provides conclusive evidence for the dimer's structure. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for a more detailed and unambiguous assignment of all NMR signals. clearsynth.com
Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For the this compound, MS, particularly when coupled with liquid chromatography (LC-MS), is crucial for its identification and characterization.
High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the impurity, which has a calculated value of 874.40271274 Da. nih.gov The experimental data from LC-MS analysis confirms this molecular weight, providing strong evidence for the dimeric structure.
The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) offers further structural insights. The fragmentation of esters typically involves cleavage of the bond adjacent to the carbonyl group (C=O), resulting in the loss of the alkoxy group (-OR). libretexts.org In the case of the this compound, the fragmentation pattern would show characteristic losses corresponding to the cleavage of the ester bond, as well as fragment ions representing the individual olmesartan units. This detailed fragmentation analysis helps to confirm the connectivity of the two olmesartan molecules through the ester linkage.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of the this compound would exhibit characteristic absorption bands that confirm the presence of key functional groups.
The presence of a strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group, which is a key structural feature of the dimer. nih.gov Other important absorption bands would include those for the O-H stretch of the hydroxyl group and the carboxylic acid, the N-H stretch of the tetrazole ring, and the C-H stretches of the aromatic and aliphatic portions of the molecule. The collective IR data provides a fingerprint of the molecule, confirming the presence of all the expected functional groups and supporting the proposed dimeric structure.
Complementary Use of Hyphenated Techniques in Impurity Identification
The complexity of pharmaceutical impurity profiles necessitates the use of hyphenated analytical techniques, which combine the separation power of chromatography with the detection and identification capabilities of spectroscopy and spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of pharmaceutical impurities. mdpi.commdpi.com It allows for the separation of the this compound from the parent drug and other related substances, followed by its immediate detection and molecular weight determination by the mass spectrometer. The development of sensitive and robust LC-MS/MS methods enables the quantification of this impurity even at trace levels. mdpi.commdpi.com The chromatographic conditions, such as the choice of the column and mobile phase, are optimized to achieve good resolution and peak shape for the impurity. google.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
For complex structural elucidation challenges, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers a powerful solution. This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, eliminating the need for tedious and often difficult isolation of the impurity. The use of LC-¹H NMR has been successfully applied to confirm the structure of the this compound, providing unambiguous evidence for its formation as an esterified dimer of olmesartan. nih.gov This hyphenated approach is particularly valuable for the rapid and accurate identification of unknown degradation products and impurities in pharmaceutical samples. nih.gov
Liquid Chromatography-Infrared Spectroscopy (LC-IR)
Liquid Chromatography-Infrared Spectroscopy (LC-IR) serves as a powerful hyphenated technique for the structural elucidation of impurities in pharmaceutical substances. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the functional group identification power of infrared spectroscopy. In the context of olmesartan, LC-IR has been instrumental in characterizing degradation products, including the this compound.
Detailed research findings from studies on olmesartan degradation have demonstrated the utility of LC-IR, particularly through solvent-elimination interfaces. In one key investigation, a significant degradation product that formed in olmesartan medoxomil tablets under stress conditions (40°C/75% relative humidity) was analyzed. nih.govresearchgate.net This product was identified as a dehydrated dimer of olmesartan, consistent with the structure of this compound. nih.gov
The analysis via solvent-elimination LC-IR was crucial in confirming the molecular structure. After the impurity was separated by the HPLC column, the mobile phase was evaporated, and the analyte was deposited onto an IR-transparent substrate for analysis. The resulting infrared spectrum provided direct evidence for the presence of an ester carbonyl group (C=O). nih.gov This finding was critical because the formation of the dimer involves an esterification reaction between the carboxylic acid group of one olmesartan molecule and the tertiary alcohol group of another. The detection of this specific functional group by LC-IR, in conjunction with mass spectrometry data, allowed for the unambiguous structural confirmation of the impurity as an esterified dimer of olmesartan. nih.gov
The infrared spectrum obtained from an LC-IR analysis of the this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The key bands that would be expected are detailed in the table below.
Table 1: Expected Infrared Absorption Bands for this compound in LC-IR Analysis
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Significance in Structure Confirmation |
| ~3400 (broad) | O-H (Alcohol) | Stretching | Indicates the presence of the remaining tertiary alcohol group. |
| ~3200-2500 (broad) | O-H (Carboxylic Acid) | Stretching | Confirms the presence of the free carboxylic acid moiety. |
| ~3100 | N-H (Tetrazole) | Stretching | Characteristic of the tetrazole ring system. |
| ~2960 | C-H (Alkyl) | Asymmetric Stretching | Relates to the propyl and methyl groups on the imidazole (B134444) ring. |
| ~1735-1715 | C=O (Ester) | Stretching | Key indicator confirming the ester linkage between the two olmesartan units. nih.gov |
| ~1710 | C=O (Carboxylic Acid) | Stretching | Corresponds to the carbonyl of the free carboxylic acid group. |
| ~1605 | C=C, C=N | Ring Stretching | Aromatic rings and imidazole ring vibrations. |
| ~1300-1100 | C-O | Stretching | Associated with the ester and carboxylic acid C-O bonds. spectroscopyonline.com |
The complementary use of hyphenated techniques like LC-IR and LC-MS provides a rapid and accurate method for identifying and characterizing unknown degradation products and impurities without requiring complex and time-consuming isolation processes. nih.gov
Chromatographic Method Development and Validation for Olmesartan Dimer Ester Impurity Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Both HPLC and UPLC operate on the principle of separating components from a mixture based on their differential interactions with a stationary phase and a mobile phase. UPLC, utilizing smaller particle size columns (typically <2 µm), offers faster analysis times and improved resolution compared to traditional HPLC. nih.govturkjps.org
The choice of stationary phase is critical for achieving successful separation of the Olmesartan (B1677269) Dimer Ester Impurity from the parent drug and other related substances. Reversed-phase chromatography is the most common approach.
C18 (Octadecylsilyl) Columns: C18 columns are widely used and have proven effective for the separation of Olmesartan and its impurities. nih.govsemanticscholar.org Columns such as Shimpack GIST-C18 (100 mm x 2.1 mm, 2 µm), Kromasil C18 (150 x 4.6mm, 5µm), and Inertsil ODS C18 (250mm x 4.6mm, 5µm) have been successfully employed. nih.gov The non-polar nature of the C18 phase provides good retention and resolution for the relatively non-polar Olmesartan and its dimer impurity.
Phenyl Columns: Phenyl-based stationary phases, like the Waters X-Bridge Phenyl and Acquity UPLC BEH Phenyl, offer alternative selectivity due to π-π interactions between the phenyl groups on the stationary phase and the aromatic rings in the analyte molecules. atmiyauni.ac.in This can be advantageous in resolving closely eluting impurities. atmiyauni.ac.in
Optimization: Method development often involves screening columns of different lengths and particle sizes. For instance, trials with shorter C18 columns (50 mm and 75 mm) showed that known impurities merged with the main peak, whereas a 100 mm column provided acceptable separation. nih.gov Column temperature is another key parameter; a study found that co-elution of impurities at 30°C was resolved by increasing the temperature to 40°C or 45°C. ingentaconnect.comresearchgate.net
Table 1: Examples of Stationary Phases Used in Olmesartan Impurity Analysis
| Stationary Phase | Dimensions | Particle Size | Reference |
|---|---|---|---|
| Shimpack GIST-C18 | 100 mm x 2.1 mm | 2 µm | nih.govturkjps.org |
| Kromasil C18 | 150 mm x 4.6 mm | 5 µm | |
| Inertsil ODS C18 | 250 mm x 4.6 mm | 5 µm | |
| Waters X-Bridge Phenyl | 4.6 mm x 150 mm | 3.0 µm | atmiyauni.ac.in |
| Waters Acquity UPLC BEH Phenyl | 2.1 mm x 75 mm | 1.7 µm | atmiyauni.ac.in |
| Symmetry C18 | 150 mm x 4.6 mm | 5 µm | researchgate.net |
The mobile phase composition is meticulously optimized to achieve the desired separation. A combination of an aqueous buffer and an organic solvent is typical for reversed-phase methods.
Aqueous Phase: Buffers such as phosphate (B84403) buffer (e.g., 10mM sodium dihydrogen orthophosphate, 20mM potassium dihydrogen orthophosphate) and formate (B1220265) buffer (e.g., 10mM ammonium (B1175870) formate) are commonly used. atmiyauni.ac.inresearchgate.net The pH of the aqueous phase is a critical parameter, often adjusted with acids like orthophosphoric acid or trifluoroacetic acid to a range of 2.5 to 4.0 to ensure sharp peak shapes. ingentaconnect.comsrce.hr
Organic Phase: Acetonitrile (B52724) is the most frequently used organic modifier due to its low viscosity and UV transparency. nih.govatmiyauni.ac.in Methanol (B129727) is also used, sometimes in combination with acetonitrile and water. srce.hr
Gradient Elution: Given the range of polarities among Olmesartan and its various impurities, a gradient elution strategy is superior to isocratic elution. atmiyauni.ac.iningentaconnect.com A gradient program involves changing the proportion of the organic solvent in the mobile phase over the course of the analysis. This allows for the effective elution of both early-retained impurities and highly-retained components like the dimer impurity within a reasonable runtime. nih.govatmiyauni.ac.in For example, a UPLC method might start with a low percentage of acetonitrile, which is gradually increased to elute all compounds of interest. atmiyauni.ac.inresearchgate.net
Table 2: Example of a UPLC Gradient Program for Impurity Analysis
| Time (min) | Mobile Phase A (%) (Buffer) | Mobile Phase B (%) (Acetonitrile) |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 75 | 25 |
| 25.0 | 30 | 70 |
| 35.0 | 10 | 90 |
| 35.1 | 95 | 5 |
| 45.0 | 95 | 5 |
(This is an illustrative example based on data from reference atmiyauni.ac.in)
The selection of a suitable detection technique is paramount for the sensitive quantification of impurities.
UV/Photodiode Array (PDA) Detection: Ultraviolet (UV) detection is the most common method for analyzing Olmesartan and its impurities. A photodiode array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths simultaneously. Detection is often performed at wavelengths between 225 nm and 260 nm, where the analytes exhibit significant absorbance. nih.govingentaconnect.comsrce.hr Wavelengths of 225 nm, 237 nm, and 254 nm have been specifically reported in various methods. nih.govatmiyauni.ac.in
Mass Spectrometry (MS): For structural elucidation and confirmation of impurities, HPLC or UPLC systems can be coupled with a mass spectrometer. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in confirming the elemental composition of an impurity like the Olmesartan Dimer Ester. google.com
Analytical Method Validation Parameters for Impurity Quantification
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH). nih.govturkjps.org
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.
Resolution: The method must demonstrate baseline separation between the Olmesartan Dimer Ester Impurity, the main Olmesartan peak, and other known impurities. A resolution value (Rs) of greater than 2.0 between adjacent peaks is generally considered acceptable. semanticscholar.orgsrce.hr
Forced Degradation Studies: To prove specificity, forced degradation studies are performed. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. semanticscholar.orgresearchgate.netsrce.hr The analytical method must be able to separate the primary analyte peak from all the degradation product peaks, demonstrating its stability-indicating nature. nih.govsrce.hr
Peak Purity Analysis: Using a PDA detector, peak purity analysis is conducted to ensure that the analyte peak is spectrally homogeneous and not co-eluting with any other impurity. nih.gov This is confirmed by comparing the peak purity index to the peak purity threshold generated by the chromatography software. nih.gov
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Range: For an impurity, the analytical range typically covers from the Limit of Quantification (LOQ) to 120% or 150% of the specification limit. researchgate.netijcpa.in For instance, linearity for Olmesartan impurities has been established in ranges like 0.2 to 3.0 µg/mL and from the LOQ up to 0.4%. atmiyauni.ac.inresearchgate.net
Calibration Curve: Linearity is determined by preparing a series of solutions of the this compound at different known concentrations and injecting them into the chromatograph. A calibration curve is then constructed by plotting the peak area response against the concentration.
Correlation Coefficient (r²): The relationship between concentration and response is evaluated using linear regression analysis. A correlation coefficient (r²) value close to 1.0 (typically >0.99) indicates a strong linear relationship. atmiyauni.ac.inijcpa.inijrpb.com
Table 3: Representative Linearity Data for Olmesartan Impurity Analysis
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Olmesartan Acid Impurity | 0.25 - 7 | Not specified | |
| Olmesartan Medoxomil | 1 - 18 | 0.998 | srce.hr |
| Olmesartan Medoxomil | 8 - 24 | 0.999 | ijcpa.in |
| Olmesartan Impurities | LOQ to 0.4% | Not specified | researchgate.net |
Accuracy and Precision Assessment
The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Both are fundamental parameters in the validation of any analytical method.
Accuracy is typically evaluated by determining the recovery of a known amount of the impurity standard spiked into a sample matrix. For the analysis of Olmesartan impurities, recovery studies are often performed at multiple concentration levels, such as 50%, 100%, and 150% of the specification limit for the impurity. turkjps.org Studies have demonstrated excellent recovery for Olmesartan and its impurities, with values typically falling within the range of 98.5% to 101.2%. semanticscholar.orgresearchgate.net One study focusing on an olmesartan acid impurity reported an average recovery of 100.73%.
Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Repeatability is determined by analyzing a minimum of six replicate samples of the same batch on the same day, by the same analyst, and with the same equipment. researchgate.net
Intermediate precision is evaluated by repeating the analysis on different days, with different analysts, or with different equipment.
Reproducibility is assessed by having the analysis performed in different laboratories.
For Olmesartan impurity analysis methods, the relative standard deviation (RSD) for precision studies is generally expected to be less than 2.0%. nih.gov Published methods for Olmesartan and its related substances consistently report RSD values well within this limit, often below 1.0%, indicating high precision. srce.hr
Table 1: Representative Accuracy and Precision Data for Olmesartan Impurity Analysis
| Validation Parameter | Acceptance Criteria | Typical Result |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (RSD %) | ≤ 2.0% | < 1.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. srce.hr
These limits are crucial for ensuring that even trace amounts of the this compound can be reliably controlled. The determination of LOD and LOQ is typically based on the signal-to-noise (S/N) ratio, with a common acceptance criterion of S/N > 3 for LOD and S/N > 10 for LOQ. nih.govsrce.hr
For methods analyzing Olmesartan impurities, the LOD and LOQ are established at very low concentrations, often in the parts per million (ppm) or nanograms per milliliter (ng/mL) range. For instance, one reverse-phase high-performance liquid chromatography (RP-HPLC) method reported an LOD of 0.03 mg/mL and an LOQ of 0.1 mg/mL for Olmesartan Medoxomil. srce.hr Another study on a fixed-dose combination of Olmesartan Medoxomil and Metoprolol Succinate reported an even lower LOD of 0.03 ppm. nih.gov
Table 2: Typical LOD and LOQ Values for Olmesartan Impurity Analysis
| Parameter | Method | Reported Value |
| LOD | RP-HPLC | 0.03 µg/mL |
| LOQ | RP-HPLC | 0.1 µg/mL |
| LOD | UHPLC | 0.03 ppm |
Robustness and Ruggedness Evaluation
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For chromatographic methods, these variations can include:
Flow rate of the mobile phase nih.gov
Column temperature nih.gov
pH of the mobile phase buffer
Composition of the mobile phase nih.gov
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, different instruments, and different days. researchgate.netnih.gov
In the development of methods for Olmesartan impurity analysis, robustness is evaluated by systematically altering these parameters within a defined range and observing the effect on the results, such as the resolution between peaks. nih.gov For example, a method might be tested with flow rates of 0.78 mL/min and 0.82 mL/min when the nominal flow rate is 0.80 mL/min. nih.gov The results from these variations should demonstrate that the method remains suitable for its intended purpose, with system suitability parameters remaining within acceptable limits. nih.gov
Table 3: Parameters for Robustness and Ruggedness Evaluation
| Parameter | Variation |
| Flow Rate | ± 0.2 mL/min |
| Column Temperature | ± 5 °C |
| Mobile Phase pH | ± 0.2 units |
| Mobile Phase Composition | ± 2% organic |
| Analyst | Analyst 1 vs. Analyst 2 |
| Instrument | Instrument 1 vs. Instrument 2 |
Impurity Profiling and Stability-Indicating Methods
Impurity profiling is the identification and quantification of all potential impurities in a drug substance or drug product. A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the drug substance in the presence of its degradation products, impurities, and excipients. The goal of a SIM is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as light, heat, and humidity.
For Olmesartan Medoxomil, forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions, including:
Acid hydrolysis
Base hydrolysis
Oxidative degradation
Thermal degradation
Photolytic degradation semanticscholar.orgresearchgate.net
The results of these studies help to identify potential degradation products, including the this compound, and to demonstrate the specificity of the analytical method. semanticscholar.org A successful SIM will be able to separate the main drug peak from all impurity and degradation product peaks, ensuring that the assay of the active ingredient is not overestimated. researchgate.net
Chromatographic methods, particularly RP-HPLC and Ultra-High Performance Liquid Chromatography (UHPLC), are the most common techniques used for impurity profiling and as stability-indicating methods for Olmesartan. turkjps.orgnih.gov These methods typically employ a C18 column and a gradient elution with a mobile phase consisting of a buffer (e.g., phosphate buffer or orthophosphoric acid in water) and an organic solvent like acetonitrile. turkjps.orgnih.gov
The development of such methods is crucial for ensuring the quality of Olmesartan Medoxomil throughout its shelf life and for meeting regulatory requirements. semanticscholar.orgnih.gov
Strategies for Control and Mitigation of Olmesartan Dimer Ester Impurity
Optimization of Manufacturing Conditions to Minimize Dimer Formation
The formation of the Olmesartan (B1677269) Dimer Ester Impurity is intrinsically linked to the synthesis process of Olmesartan. Strategic control over manufacturing conditions is paramount to minimize its generation.
Control of Reaction Conditions
Key parameters during the esterification and alkylation steps of Olmesartan synthesis significantly influence the formation of the dimer impurity. nih.gov These include temperature, pH, reaction time, and mixing.
Careful optimization of reaction conditions can favor the intended monoester synthesis over the undesirable dimer formation. For instance, in the N-alkylation step of an Olmesartan intermediate, modifying the reaction conditions, such as using a catalytic amount of sodium iodide (NaI) instead of a strong base and avoiding high temperatures, can prevent the formation of certain impurities. nih.gov This approach has been shown to increase both the yield and purity of the desired product. nih.gov
One study investigated the impact of various reaction parameters on the formation of an N-Alkyl impurity in Olmesartan Medoxomil, a related compound. sci-hub.se Through a Design of Experiment (DoE) approach, the key factors influencing the reaction were identified, allowing for the determination of optimal process parameters to suppress impurity generation to below 0.1%. sci-hub.seacs.org
Table 1: Impact of Reaction Parameters on Impurity Formation
| Parameter | Effect on Dimer Formation | Optimized Condition |
|---|---|---|
| Temperature | Higher temperatures can accelerate side reactions leading to dimer formation. | Operate at controlled, lower temperatures (e.g., 30-35°C during certain esterification steps). nih.gov |
| Base/pH | The choice and amount of base can significantly impact impurity profiles. Strong bases may promote unwanted side reactions. | Use of milder bases (e.g., K2CO3) or catalytic additives (e.g., NaI) instead of strong bases like sodium hydride. nih.gov |
| Reaction Time | Prolonged reaction times can lead to increased formation of degradation products and impurities. | Monitor reaction progress closely and stop the reaction once the desired conversion is achieved, avoiding unnecessary extensions. nih.gov |
| Mixing | Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions. | Ensure efficient and consistent mixing throughout the reaction vessel. |
| Order of Addition | The sequence of adding reactants can influence the reaction pathway and minimize side product formation. | Optimized addition protocols should be established and followed rigorously. |
This table is a representation of general principles for impurity control. Specific optimal conditions are highly dependent on the exact synthetic route and equipment used.
Raw Material and Intermediate Purity Management
The purity of starting materials and intermediates is a critical factor in controlling the final impurity profile of Olmesartan. nih.gov Impurities present in raw materials can be carried through the synthesis process and may even participate in side reactions, leading to new impurities. nih.gov
A robust quality control system for all incoming materials is essential. This includes setting stringent specifications for raw materials and intermediates. For example, in the synthesis of Olmesartan Medoxomil, limiting the amount of unreacted starting material at the end of a reaction step can control the formation of subsequent impurities. nih.gov
Furthermore, research has demonstrated that even with starting materials containing a significant percentage of impurities, a well-designed purification process can effectively remove them to undetectable levels in the final product. nih.gov This underscores the importance of a multi-faceted approach that combines raw material control with effective downstream processing.
Isolation and Purification Techniques for Impurity Standards
To accurately quantify and control the Olmesartan Dimer Ester Impurity, a pure reference standard of the impurity itself is required. clearsynth.com This standard is crucial for the development and validation of analytical methods used for quality control. clearsynth.comsynzeal.com
The isolation and purification of this impurity from reaction mixtures often involve advanced chromatographic techniques. A patent describes a method for preparing and separating this compound using supercritical fluid chromatography (SFC). google.com This method involves a two-step process:
Enrichment: Olmesartan is subjected to self-polymerization under vacuum at an elevated temperature (40-60°C) to generate a crude product enriched with the dimer impurity. google.com
Purification: The crude material is then purified using SFC with a mobile phase of carbon dioxide and ethanol. This environmentally friendly technique avoids the use of toxic organic solvents and allows for simple isolation of the purified impurity by evaporating the mobile phase. google.com The patent reports achieving a purity of over 97%. google.com
Other purification techniques, such as flash column chromatography, are also commonly employed to isolate impurities during the synthesis of Olmesartan and its intermediates. nih.gov The choice of technique depends on the specific properties of the impurity and the scale of purification required. Once isolated, the structure of the impurity is typically confirmed using various analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. veeprho.com
Synthesis of Olmesartan Dimer Ester Impurity As a Reference Standard
Synthetic Routes for Dimer Impurity Preparation
The intentional synthesis of the Olmesartan (B1677269) Dimer Ester Impurity for use as a reference material can be approached through different strategies. The goal is to produce the dimer with high purity, which can then be used for the identification and quantification of this impurity during the quality control of Olmesartan Medoxomil manufacturing. google.com
Two distinct synthetic approaches have been documented: a multi-step chemical synthesis and a method involving controlled degradation of the parent molecule.
Multi-Step Chemical Synthesis: A patented four-step method provides a structured route to obtaining the Olmesartan Dimer with high purity. google.com This process begins with simpler imidazole (B134444) derivatives and systematically builds the complex dimer molecule.
The key stages of this synthesis are outlined below:
Activation of the Imidazole Ester : The process starts with 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-ethylcarboxylate, which is reacted with an acyl chloride, such as thionyl chloride or benzoyl chloride, in the presence of toluene (B28343) to form a reactive chloride intermediate. google.com
Dimerization : A second molecule of 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-ethylcarboxylate is treated with a base like sodium hydroxide (B78521), and then reacted with the chloride intermediate from the first step to form the dimer of the imidazole ethyl ester. google.com
N-Alkylation : The resulting dimer intermediate is then alkylated. This step involves reacting the dimer with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole in a solvent like acetonitrile (B52724) with a base such as potassium carbonate. This attaches the biphenyl-tetrazole moiety, protected by a trityl group, to the imidazole rings of the dimer. google.com
Deprotection and Purification : The final step is the removal of the trityl protecting groups. This is typically achieved under acidic conditions, for instance, using hydrochloric acid in a mixture of methanol (B129727) and ethyl acetate. Following deprotection, the pH is adjusted, and the final Olmesartan Dimer Ester Impurity is isolated and purified, often through recrystallization, to yield a product with purity exceeding 99.0%. google.com
Table 1: Multi-Step Synthesis of this compound
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-ethylcarboxylate | Toluene, Acyl chloride (e.g., Thionyl chloride) | Activated chloride intermediate |
| 2 | 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-ethylcarboxylate & Chloride intermediate | DMA, Sodium hydroxide, Potassium carbonate | 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-ethylcarboxylate dimer |
| 3 | Imidazole ethyl ester dimer | Acetonitrile, Potassium carbonate, N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole | Trityl-protected Olmesartan Dimer |
| 4 | Trityl-protected Olmesartan Dimer | Methanol, Ethyl acetate, Hydrochloric acid, Sodium hydroxide | this compound |
Controlled Degradation/Polymerization: An alternative and simpler method involves the direct conversion of Olmesartan into its dimer impurity. google.com This approach leverages the inherent, albeit slow, tendency of the drug substance to form dimers under specific stress conditions.
The process involves:
Self-Polymerization : Olmesartan is subjected to a vacuum environment at an elevated temperature, typically between 40-60°C, for an extended period (e.g., 72 hours). These conditions accelerate the self-polymerization of Olmesartan, leading to the formation of a crude product containing the dimer impurity. google.com
Purification : The desired dimer impurity is then separated from the unreacted Olmesartan and other components in the crude product. A highly efficient technique, such as supercritical fluid chromatography (SFC), is employed for this separation. The fraction containing the pure this compound is collected and the solvent is evaporated to yield the final reference standard. google.com This method is presented as an improvement over the multi-step synthesis due to fewer steps and the avoidance of harsh or toxic organic solvents. google.com
Characterization and Certification of Reference Materials
Once synthesized, the this compound must be rigorously analyzed to confirm its identity, purity, and potency before it can be used as a certified reference standard. This characterization is essential for its use in analytical method development, method validation, and routine quality control applications for Olmesartan drug products. clearsynth.comsynzeal.com
The certification process involves a comprehensive set of analytical tests to create a detailed data package, often supplied as a Certificate of Analysis (CoA). pharmaffiliates.com
Structural Elucidation: A combination of spectroscopic techniques is used to unequivocally confirm the chemical structure of the synthesized impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are fundamental for confirming the structure. veeprho.com A patent for the synthesis of the dimer reports specific chemical shifts (δ) in 1H NMR, confirming the presence of all expected protons in the dimer structure. google.com Advanced 2D-NMR techniques like COSY, HSQC, and HMBC may also be employed for complete structural assignment. veeprho.com
Mass Spectrometry (MS) : LC-MS is used to determine the molecular weight of the compound, confirming the dimeric structure. veeprho.com The fragmentation pattern observed in MS/MS can provide further structural confirmation.
Infrared (IR) Spectroscopy : FT-IR analysis helps to identify the key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and tetrazole groups. veeprho.com
Purity and Potency Assessment:
High-Performance Liquid Chromatography (HPLC) : A validated, stability-indicating HPLC method is the primary tool for determining the purity of the reference standard. veeprho.com The dimer impurity is quantified against a reference chromatogram to ensure its purity level, which is often required to be greater than 95% or 99%. google.com
Quantitative NMR (QNMR) : QNMR is an absolute method for determining the potency of the reference standard without needing a separate standard of the same compound. veeprho.com
The comprehensive characterization data, including detailed reports on structure elucidation and purity, certifies the material as a reference standard suitable for regulatory submissions like Abbreviated New Drug Applications (ANDAs). clearsynth.comsynzeal.com
Table 2: Analytical Techniques for Characterization and Certification
| Technique | Purpose | Information Obtained |
|---|---|---|
| 1H and 13C NMR | Primary Structure Confirmation | Maps the carbon-hydrogen framework of the molecule. google.comveeprho.com |
| 2D-NMR (COSY, HSQC, etc.) | Detailed Structural Elucidation | Shows connectivity between different atoms for unambiguous assignment. veeprho.com |
| Mass Spectrometry (MS/LC-MS) | Molecular Weight Verification | Confirms the mass of the molecule, consistent with the dimer structure. veeprho.com |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional Group Identification | Confirms the presence of characteristic functional groups. veeprho.com |
| High-Performance Liquid Chromatography (HPLC) | Purity Determination | Separates and quantifies the main compound from any residual impurities. veeprho.com |
| Quantitative NMR (QNMR) | Potency Determination | Provides an absolute measure of the compound's concentration/potency. veeprho.com |
Regulatory and Quality Assurance Perspectives on Olmesartan Dimer Ester Impurity
Adherence to International Conference on Harmonisation (ICH) Guidelines
The International Conference on Harmonisation (ICH) provides a unified framework for the technical requirements for pharmaceuticals for human use. The ICH Q3A(R2) and Q3B(R2) guidelines are particularly pertinent to the control of impurities in new drug substances and new drug products, respectively. ich.orgeuropa.eu
Identification and Qualification Thresholds: ICH guidelines establish thresholds for the reporting, identification, and qualification of impurities. ich.org For any new drug substance, impurities present above a certain level must be identified and, if necessary, qualified through toxicological studies. ich.org The specific thresholds are determined by the maximum daily dose of the drug. europa.eu While the precise threshold for Olmesartan (B1677269) Dimer Ester Impurity would be dictated by the final dosage of the Olmesartan Medoxomil product, manufacturers are obligated to identify and characterize any impurity exceeding these limits. ich.orgeuropa.eu
Specified Impurities: Based on the levels observed in batches manufactured by the proposed commercial process, Olmesartan Dimer Ester Impurity may be classified as a "specified impurity." ich.org This designation requires the establishment of a specific acceptance criterion in the drug substance and drug product specifications. ich.org The rationale for including or excluding an impurity as a specified impurity must be thoroughly documented in the regulatory submission. ich.org
Analytical Procedure Validation: The analytical methods used to detect and quantify this compound must be validated in accordance with ICH Q2 guidelines. ich.org This validation ensures the method is suitable for its intended purpose, demonstrating specificity, accuracy, precision, and a quantitation limit at or below the reporting threshold. ich.orgeuropa.eu
Role of Impurity Standards in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) Submissions
Both New Drug Applications (NDAs) for innovative drugs and Abbreviated New Drug Applications (ANDAs) for generic drugs require comprehensive data on impurities. The availability of well-characterized impurity standards for this compound is crucial for these submissions.
Reference Standards: High-purity this compound serves as a reference standard for analytical method development and validation. clearsynth.comsynzeal.com These standards are essential for accurately identifying and quantifying the impurity in both the API and the finished drug product. synzeal.comsynzeal.com The use of these standards allows for the establishment of a clear impurity profile.
Justification of Limits: Regulatory submissions, particularly ANDAs, must provide a robust justification for the proposed impurity limits. fda.gov A lack of adequate justification can lead to a Refuse-to-Receive (RTR) decision from regulatory bodies like the FDA. fda.gov The justification is typically based on batch analysis data from the proposed commercial process, stability studies, and a comparison to the impurity levels present in the reference listed drug (RLD).
Comparative Analysis: For ANDA submissions, a comparative analysis of the impurity profile of the generic product against the RLD is a key requirement. The levels of this compound in the generic product should be comparable to or lower than those in the innovator product.
The following table outlines the key information related to this compound relevant for regulatory submissions:
| Parameter | Description | Relevance |
| Chemical Name | 1-({2′-(1H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)-4-(2-{[1-({2′-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carbonyl]oxy}propan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid | Accurate identification and reporting. |
| CAS Number | 1040250-19-8 | Unique identifier for regulatory tracking. nih.gov |
| Molecular Formula | C48H50N12O5 | Fundamental chemical information. synthinkchemicals.com |
| Molecular Weight | 874.99 g/mol | Used in quantitative analysis calculations. synthinkchemicals.com |
| Type of Impurity | Process-related and degradation product | Informs control strategy and stability studies. google.comchemicalbook.comclearsynth.com |
Importance in Quality Control (QC) and Commercial Production of Olmesartan
The presence and level of this compound are critical quality attributes that must be monitored throughout the commercial production of Olmesartan Medoxomil. google.com
In-Process Controls: Monitoring the formation of this impurity during the synthesis of Olmesartan Medoxomil can serve as an in-process control. Optimizing reaction conditions such as temperature, pH, and reaction time can help minimize its formation.
Release Testing: As a specified impurity, this compound is a standard component of the release testing panel for both the API and the finished drug product. synzeal.com This ensures that each batch released to the market complies with the approved specifications.
Stability Studies: The potential for this compound to form as a degradation product necessitates its inclusion in stability testing programs. clearsynth.com These studies assess the impurity levels under various storage conditions (e.g., temperature, humidity, light) to establish the shelf-life of the drug product. europa.euveeprho.com
Analytical techniques play a pivotal role in the quality control of Olmesartan, with various methods employed to detect and quantify impurities.
| Analytical Technique | Application in Impurity Analysis |
| High-Performance Liquid Chromatography (HPLC) | Standard method for assay and quantification of related substances, including this compound. google.comnih.gov |
| Ultra-Performance Liquid Chromatography (UPLC) | A more advanced chromatographic technique offering faster and more efficient separation of impurities. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for the identification and structural elucidation of unknown impurities. veeprho.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of impurity reference standards. google.comgoogle.com |
Impurity as a Marker for Reaction Kinetics and Mechanisms
Beyond its role as a quality attribute, this compound can provide valuable insights into the manufacturing process itself.
Understanding Reaction Pathways: The formation of this dimer provides clues about the esterification reaction mechanism during the synthesis of Olmesartan Medoxomil. Studying the conditions that favor its formation helps in understanding the underlying reaction kinetics.
Process Optimization: By monitoring the levels of this compound under different reaction conditions, chemists can optimize the manufacturing process to favor the formation of the desired product, Olmesartan Medoxomil, and minimize the generation of this and other impurities. This leads to a more efficient and robust manufacturing process.
The study of such impurities is a key element of a Quality by Design (QbD) approach to drug development, which aims to build quality into the product from the earliest stages of development. researchgate.net
Q & A
Q. What advanced techniques are used to analyze elemental impurities in Olmesartan Dimer Ester samples?
- Methodological Answer :
- ICP-OES : Microwave digestion followed by inductively coupled plasma optical emission spectrometry.
- Sample Prep : Use NIST-traceable standards (e.g., mercury stabilized with 0.1 ppm gold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
